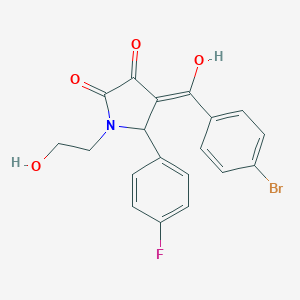
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat and belongs to a class of compounds called hydroxamic acids.
Aplicaciones Científicas De Investigación
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of cancer research. BB-94 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. This compound has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a key role in cell migration and invasion. By inhibiting the activity of MMPs, BB-94 can prevent cancer cells from invading surrounding tissues and forming metastases.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, BB-94 has also been shown to inhibit the activity of other enzymes, such as cathepsins and serine proteases. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for MMPs. This compound has been shown to have a high degree of selectivity for MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one of the main limitations of using BB-94 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of BB-94. Another potential direction is the study of the role of MMPs in various disease processes, such as cancer and inflammatory diseases. Finally, the use of BB-94 in combination with other drugs or therapies may also be an area of future research.
Métodos De Síntesis
The synthesis of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-bromobenzoyl chloride with 4-fluoroaniline to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one. This intermediate is then reacted with ethylene glycol to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. The overall yield of this synthesis method is around 40%.
Propiedades
Fórmula molecular |
C19H15BrFNO4 |
|---|---|
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-13-5-1-12(2-6-13)17(24)15-16(11-3-7-14(21)8-4-11)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15- |
Clave InChI |
YGODQFLQBCBLQE-ICFOKQHNSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)F |
SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
SMILES canónico |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
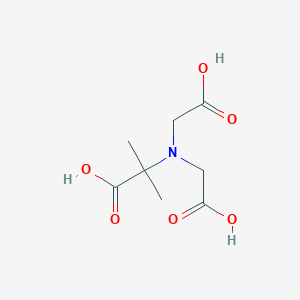
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
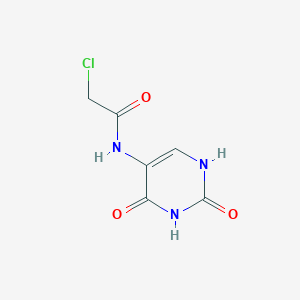


![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
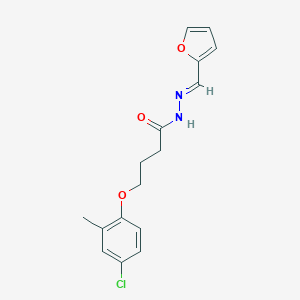
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)
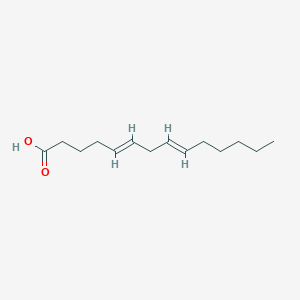
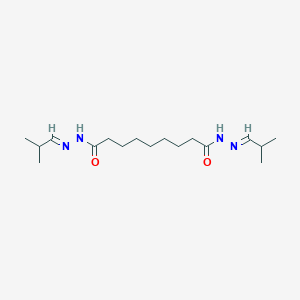
![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)